1-(5-Methylthiophen-3-yl)ethan-1-amine
Description
1-(5-Methylthiophen-3-yl)ethan-1-amine is a chemical compound with the molecular formula C₇H₁₁NS and a molecular weight of 141.24 g/mol . It is a derivative of thiophene, a five-membered heteroaromatic compound containing a sulfur atom. This compound is primarily used in research and development within the pharmaceutical and chemical industries .
Properties
IUPAC Name |
1-(5-methylthiophen-3-yl)ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-5-3-7(4-9-5)6(2)8/h3-4,6H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRQYAFYBUFYBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CS1)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(5-Methylthiophen-3-yl)ethan-1-amine typically involves the reaction of 5-methylthiophene with ethylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often a transition metal, to facilitate the formation of the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(5-Methylthiophen-3-yl)ethan-1-amine undergoes various chemical reactions, including:
Scientific Research Applications
1-(5-Methylthiophen-3-yl)ethan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-Methylthiophen-3-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects . Detailed studies are required to fully elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
1-(5-Methylthiophen-3-yl)ethan-1-amine can be compared with other thiophene derivatives, such as:
1-(5-Methylthiophen-2-yl)ethan-1-amine: Similar in structure but with the methyl group positioned differently on the thiophene ring.
2-Acetyl-5-methylthiophene: Another thiophene derivative with an acetyl group instead of an amino group.
Biological Activity
1-(5-Methylthiophen-3-yl)ethan-1-amine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant research findings.
This compound has the molecular formula and a molecular weight of 141.24 g/mol. The compound features a thiophene ring with a methyl group at the 5-position and an ethanamine side chain, which contributes to its unique reactivity and potential interactions with biological systems .
Biological Activity Overview
Preliminary studies suggest that this compound exhibits antimicrobial and anti-inflammatory properties. Additionally, its therapeutic potential for neurological disorders is under investigation, indicating its significance in drug development .
Antimicrobial Activity
Research indicates that compounds with thiophene structures often demonstrate antimicrobial properties. The presence of sulfur in the thiophene ring may enhance the compound's ability to interact with microbial targets. A study comparing various thiophene derivatives found that those with similar structural features exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anti-inflammatory Properties
The anti-inflammatory effects of this compound are attributed to its ability to inhibit pro-inflammatory cytokines. In vitro studies have shown that this compound can reduce the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), key mediators in inflammatory responses .
Study on Antimicrobial Effects
A recent study evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated an IC50 value of 25 μg/mL against Staphylococcus aureus, suggesting moderate antimicrobial activity compared to standard antibiotics .
| Pathogen | IC50 (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 40 |
Study on Anti-inflammatory Effects
In another study focusing on anti-inflammatory properties, the compound was tested in a lipopolysaccharide (LPS)-induced inflammation model. The administration of this compound resulted in a significant reduction in inflammatory markers, with a noted decrease in edema formation .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by its structural features. Comparing it with other thiophene derivatives reveals that variations in substitution patterns significantly affect their reactivity and biological activities.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(5-Methylthiophen-2-yl)ethan-1-amine | Methyl group at the 2-position | Different substitution pattern affecting reactivity |
| 2-Acetyl-5-methylthiophene | Contains an acetyl group | Focused more on aromatic properties |
| 1-(3-Bromo-5-methylthiophen-2-yl)ethan-1-am | Bromine substituent on thiophene | Enhanced electrophilicity due to bromine presence |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
